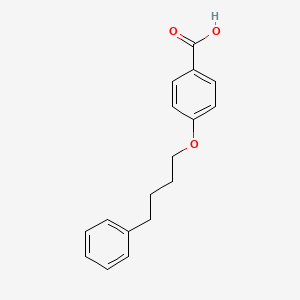

4-(4-phenylbutoxy)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCWFMQMZZPALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453146 | |

| Record name | 4-(4-phenylbutoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30131-16-9 | |

| Record name | 4-(4-phenylbutoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Phenylbutoxy)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-phenylbutoxy)benzoic Acid: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Pharmaceutical Synthesis

4-(4-phenylbutoxy)benzoic acid is a versatile organic compound that has garnered significant attention in the pharmaceutical and materials science sectors.[1][2] With the chemical formula C₁₇H₁₈O₃ and a molecular weight of approximately 270.32 g/mol , this white to off-white crystalline solid serves as a critical intermediate in the synthesis of various bioactive molecules.[3][4] Its most notable application is as a key precursor in the manufacture of Pranlukast, an orally administered antagonist of cysteinyl leukotrienes used in the treatment of asthma and allergic rhinitis.[][6] Beyond this, its structural characteristics make it a valuable component in the development of other potential therapeutic agents, including anti-inflammatory and lipid-regulating drugs, as well as in the creation of liquid crystal materials.[2][7][8] This guide provides a comprehensive technical overview of its chemical structure, synthesis, and in-depth analytical characterization.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a benzoic acid moiety connected via an ether linkage to a 4-phenylbutyl chain.[7] This combination of a rigid aromatic core and a flexible lipophilic tail imparts a unique set of physicochemical properties that are crucial for its reactivity and applications.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₈O₃ | [3][4] |

| Molecular Weight | 270.32 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 129-141 °C | [1][3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, ethanol, and acetone. | [2][7] |

| pKa | 4.47 ± 0.10 (Predicted) | [2] |

Structural Elucidation Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 30131-16-9 [chemicalbook.com]

- 4. This compound | C17H18O3 | CID 11043825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis method of 4-(4-phenylbutoxy) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Page loading... [wap.guidechem.com]

- 8. arborpharmchem.com [arborpharmchem.com]

Technical Guide: 4-(4-Phenylbutoxy)benzoic Acid (CAS: 30131-16-9)

Prepared by: A Senior Application Scientist

Introduction: A Pivotal Intermediate in Leukotriene Receptor Antagonism

4-(4-phenylbutoxy)benzoic acid is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry and drug development. Structurally, it comprises a benzoic acid moiety linked via an ether bond to a four-carbon aliphatic chain terminating in a phenyl group. While its direct biological activity is not its primary feature, its role as a high-value intermediate is critical.

This compound is most notably recognized as a key precursor in the synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[] Pranlukast is an established therapeutic agent for managing asthma and allergic rhinitis.[] The structural integrity of this compound provides the essential backbone required for the final drug's affinity and activity at the receptor site. This guide offers an in-depth examination of its chemical properties, synthesis, analytical characterization, and its crucial application in the context of drug discovery.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reaction optimization, and purification. It typically presents as a white to off-white crystalline powder. Key identifiers and properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 30131-16-9 | [2] |

| Molecular Formula | C₁₇H₁₈O₃ | [2] |

| Molecular Weight | 270.32 g/mol | [] |

| IUPAC Name | This compound | |

| Appearance | White to off-white crystalline powder/solid | [] |

| Melting Point | 129.0 to 133.0 °C | [2] |

| Boiling Point | 454.3 ± 28.0 °C (Predicted) | [][2] |

| Density | ~1.14 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and DMSO | [2] |

| pKa | 4.47 ± 0.10 (Predicted) | [2] |

| InChI Key | XWCWFMQMZZPALR-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O | [] |

Synthesis Methodology: A Practical Approach

Several synthetic routes to this compound have been reported, often varying in starting materials and catalyst systems. A prevalent and robust strategy involves a Williamson ether synthesis to construct the core phenylbutoxy linkage, followed by hydrolysis of an ester protecting group. This approach is favored for its reliability and use of readily available precursors.

The causality behind this choice rests on the high-yielding nature of SN2 reactions for ether formation and the straightforwardness of ester hydrolysis under basic conditions, which minimizes side reactions on the stable aromatic rings.

Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis starting from methyl 4-hydroxybenzoate and 1-bromo-4-phenylbutane.

Step 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Alkylation: Add 1-bromo-4-phenylbutane (1.1 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The reaction is driven by the nucleophilic attack of the phenoxide on the primary alkyl bromide.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the crude methyl 4-(4-phenylbutoxy)benzoate from Step 1 in a mixture of methanol and water.

-

Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. The hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to saponification.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl).[2] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.[2]

-

Isolation and Purification: Collect the white solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[2] The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.[2]

Application in Drug Development: The Gateway to Pranlukast

The principal application of this compound is its role as a sophisticated building block for the anti-asthmatic drug Pranlukast.[3] The synthesis of Pranlukast involves an amidation reaction between the carboxylic acid group of this intermediate and an aminobenzopyran core.

To appreciate the intermediate's importance, one must understand the mechanism of the final drug. Pranlukast is a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[4][5]

Mechanism of Action Context:

-

Leukotriene Production: In response to allergic or inflammatory stimuli, immune cells like mast cells and eosinophils produce cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).[4]

-

Receptor Binding: These leukotrienes bind to CysLT1 receptors located on airway smooth muscle cells and other inflammatory cells.[4]

-

Pathophysiological Effects: This binding triggers a cascade of effects characteristic of asthma and allergic rhinitis, including potent bronchoconstriction, increased mucus secretion, and recruitment of eosinophils into the airways, perpetuating the inflammatory response.[3][4][6]

-

Pranlukast Intervention: Pranlukast selectively binds to the CysLT1 receptor, physically blocking the cysteinyl leukotrienes from binding and initiating the inflammatory cascade.[5] This antagonism leads to bronchodilation and a reduction in airway inflammation, thereby alleviating symptoms.

The this compound moiety provides a crucial lipophilic tail and a rigid benzoic acid connector that are essential for positioning the Pranlukast molecule correctly within the receptor's binding pocket.

Sources

- 2. This compound | 30131-16-9 [chemicalbook.com]

- 3. Leukotriene receptor antagonist pranlukast suppresses eosinophil infiltration and cytokine production in human nasal mucosa of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]

- 5. atsjournals.org [atsjournals.org]

- 6. Antileukotriene - Wikipedia [en.wikipedia.org]

synthesis of 4-(4-phenylbutoxy)benzoic acid overview

An In-depth Technical Guide to the Synthesis of 4-(4-Phenylbutoxy)benzoic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described methodology is robust, scalable, and relies on well-established chemical transformations. We will delve into the strategic choices behind the reaction conditions, provide a detailed step-by-step protocol, and discuss critical process parameters to ensure a successful and reproducible outcome.

Strategic Overview: A Two-Step Approach

The synthesis of the target molecule is efficiently achieved through a two-step sequence starting from readily available commercial materials. The core strategy involves:

-

Williamson Ether Synthesis: Formation of the characteristic phenylbutoxy ether linkage by coupling methyl 4-hydroxybenzoate with a suitable phenylbutyl electrophile.

-

Saponification: Hydrolysis of the intermediate methyl ester to yield the final carboxylic acid product.

This approach is advantageous due to its high efficiency, use of cost-effective reagents, and straightforward purification procedures.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals the key synthons and their corresponding commercially available starting materials. The ether bond is the most logical point for disconnection, leading back to a phenolic component and an alkyl halide.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Pathway and Mechanism

The forward synthesis begins with the nucleophilic substitution reaction between the phenoxide of methyl 4-hydroxybenzoate and 1-bromo-4-phenylbutane, followed by ester hydrolysis.

Step 1: Williamson Ether Synthesis

This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction.

-

Mechanism: The weakly acidic phenolic proton of methyl 4-hydroxybenzoate is first deprotonated by a mild base, typically potassium carbonate, to form a potent potassium phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon atom of 1-bromo-4-phenylbutane, displacing the bromide leaving group to form the ether linkage.

Caption: Overall synthetic workflow diagram.

Rationale for Reagent Selection:

-

Base (Potassium Carbonate, K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ~10) but not so strong that it would promote side reactions like elimination of the alkyl halide. Its insolubility in many organic solvents allows for easy removal by filtration after the reaction is complete.

-

Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent. It effectively dissolves the ionic phenoxide intermediate and the organic alkyl halide, facilitating the SN2 reaction. Its high boiling point (153 °C) allows the reaction to be heated to increase the rate without significant solvent loss. Acetone can also be used as a suitable alternative.

Step 2: Saponification (Ester Hydrolysis)

The conversion of the methyl ester to the final carboxylic acid is achieved through base-catalyzed hydrolysis.

-

Mechanism: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A final acid-base reaction between the newly formed carboxylic acid and the methoxide yields the carboxylate salt and methanol. The final product is obtained by acidifying the reaction mixture, which protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the aqueous solution.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Methyl 4-hydroxybenzoate | 152.15 | 10.0 | 1.52 g | Starting Material |

| 1-Bromo-4-phenylbutane | 213.11 | 11.0 | 2.34 g (1.1 eq) | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g (2.0 eq) | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Solvent |

| Sodium Hydroxide (NaOH) | 40.00 | 50.0 | 2.0 g (5.0 eq) | Hydrolysis Reagent |

| Ethanol (EtOH) | 46.07 | - | 20 mL | Co-solvent |

| Water (H₂O) | 18.02 | - | As needed | Solvent/Workup |

| Hydrochloric Acid (HCl), 2M | 36.46 | - | As needed | Acidification |

| Ethyl Acetate | 88.11 | - | As needed | Extraction Solvent |

| Brine | - | - | As needed | Washing Agent |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Drying Agent |

Step-by-Step Procedure

Part A: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Add N,N-dimethylformamide (20 mL) to the flask.

-

Add 1-bromo-4-phenylbutane (2.34 g, 11.0 mmol) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The disappearance of the starting methyl 4-hydroxybenzoate spot indicates completion.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold water. A precipitate may form.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, methyl 4-(4-phenylbutoxy)benzoate, is often a pale yellow oil or solid and can be used in the next step without further purification.

Part B: Hydrolysis to this compound

-

Dissolve the crude methyl 4-(4-phenylbutoxy)benzoate from the previous step in ethanol (20 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.0 g, 50.0 mmol) in water (10 mL).

-

Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The solution should become homogeneous.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water.

-

Wash the aqueous solution with diethyl ether or ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify by slowly adding 2M HCl with stirring until the pH is approximately 1-2. A white precipitate will form.

-

Collect the white solid by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Dry the solid in a vacuum oven to afford the final product, this compound.

Purification and Characterization

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield a white crystalline solid.

-

Characterization: The identity and purity of the final compound can be confirmed by standard analytical techniques.

| Analytical Data | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 135-138 °C |

| ¹H NMR (CDCl₃, ppm) | δ 12.0-10.0 (br s, 1H, -COOH), 8.04 (d, 2H), 7.32-7.17 (m, 5H, Ar-H), 6.91 (d, 2H), 4.02 (t, 2H, -OCH₂-), 2.71 (t, 2H, -CH₂Ph), 1.90-1.80 (m, 4H, -CH₂CH₂-). |

| ¹³C NMR (CDCl₃, ppm) | δ 171.8, 162.5, 141.8, 132.1, 128.4, 128.3, 125.8, 122.5, 114.1, 67.8, 35.2, 28.5, 27.8. |

Process Considerations and Troubleshooting

-

Incomplete Reaction (Step 1): If TLC analysis shows significant unreacted methyl 4-hydroxybenzoate, the cause could be insufficient base, inactive alkyl bromide, or insufficient reaction time/temperature. Ensure the potassium carbonate is finely powdered and dry. An additional portion of 1-bromo-4-phenylbutane and base can be added, and the reaction can be heated for a longer duration.

-

Side Reactions: A potential side reaction is the elimination of HBr from 1-bromo-4-phenylbutane to form an alkene, especially if a stronger base or higher temperatures are used. Using K₂CO₃ at the recommended temperature minimizes this risk.

-

Purification Challenges: If the final product is oily or discolored, it may be contaminated with starting materials or byproducts. The wash step in Part B, step 6 is critical for removing non-acidic impurities. If necessary, column chromatography of the intermediate ester (Part A) can be performed using silica gel.

Safety Precautions

-

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Bromo-4-phenylbutane: This compound is a lachrymator and an irritant. Handle with care in a fume hood.

-

Sodium Hydroxide and Hydrochloric Acid: Both are corrosive. Avoid contact with skin and eyes. Wear appropriate PPE. The acidification step should be performed slowly and in an ice bath to control the exothermic reaction.

Conclusion

The synthesis of this compound via Williamson ether synthesis followed by saponification is a reliable and high-yielding method. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently obtain high-purity material for applications in drug discovery and materials development.

References

-

Hao, Y., et al. (2018). Discovery of Novel Agonists for G Protein-Coupled Receptor 35 (GPR35). ACS Medicinal Chemistry Letters, 9(10), 1038–1043. Available at: [Link]

-

Zhang, D., et al. (2012). Discovery of this compound and Related Analogs as Novel and Selective GPR120 Agonists. Bioorganic & Medicinal Chemistry Letters, 22(21), 6608–6612. Available at: [Link]

- Patent WO2012147794A1. (2012). GPR40 Agonist.

An In-Depth Technical Guide to the Solubility of 4-(4-phenylbutoxy)benzoic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-phenylbutoxy)benzoic acid, a key intermediate in the synthesis of the anti-asthmatic drug Pranlukast.[1] This document delves into the theoretical principles governing its solubility, presents detailed experimental protocols for quantitative determination, and discusses the practical implications for its handling and use in pharmaceutical development. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and methodologies to determine these parameters accurately.

Introduction: Understanding this compound

This compound is a white to off-white crystalline powder with the molecular formula C₁₇H₁₈O₃ and a molecular weight of approximately 270.33 g/mol .[2] Its structure, featuring a carboxylic acid group, a phenyl ring, and a butoxy linker, dictates its physicochemical properties and, consequently, its solubility profile. As a carboxylic acid derivative, it exhibits a balance of polar and non-polar characteristics, making its interaction with various organic solvents a subject of critical importance for its application in chemical synthesis and formulation.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₈O₃ | [2] |

| Molecular Weight | 270.33 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 129-140 °C | [2][5] |

| Boiling Point | >300 °C (decomposes) | [2] |

| pKa (Predicted) | 4.47 ± 0.10 | [3] |

| Qualitative Solubility | Insoluble in water; soluble in DMSO, methanol, chloroform, ethanol, and acetone. | [2][3][4] |

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature of intermolecular forces. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes. This compound possesses both a polar carboxylic acid head and a significant non-polar tail, comprising the phenylbutoxy group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the chosen organic solvent.

Caption: Factors influencing the solubility of this compound.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. For a substance to dissolve, the change in Gibbs free energy must be negative.

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy of solution is generally positive as the mixture is more disordered than the pure components.

For this compound, the strong hydrogen bonding between the carboxylic acid groups in the crystal lattice must be overcome. Solvents capable of forming strong hydrogen bonds or having high polarity will be more effective at solvating the molecule and thus promoting dissolution.

Experimental Determination of Solubility: A Practical Guide

Given the absence of a comprehensive public database for the quantitative solubility of this compound, empirical determination is essential for researchers. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated and in equilibrium with the solid phase.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.

-

Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent (e.g., in mg/mL or g/L) based on the concentration of the undiluted saturated solution.

-

Caption: Workflow for the shake-flask solubility determination method.

Expected Solubility Trends and Discussion

While quantitative data is pending experimental determination, a qualitative assessment of solubility in various organic solvents can be made based on their properties.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate | High to Moderate | These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid. |

| Non-polar Aromatic | Toluene | Moderate to Low | The aromatic ring of toluene can interact with the phenyl rings of the solute via π-π stacking, but it lacks the polarity to effectively solvate the carboxylic acid group. |

| Non-polar Aliphatic | Heptane, Hexane | Low | These solvents primarily interact through weak van der Waals forces and cannot effectively solvate the polar carboxylic acid group. |

The significant non-polar character of the phenylbutoxy tail will likely enhance solubility in less polar solvents compared to simpler aromatic carboxylic acids like benzoic acid.

Caption: Predicted solubility of this compound in different solvent classes.

Practical Applications in Drug Development

The solubility of this compound is a critical parameter in its primary application as an intermediate in the synthesis of Pranlukast.[1] The choice of solvent for the reaction between this compound and other precursors will depend on the solubility of all reactants to ensure a homogeneous reaction mixture and efficient conversion. Poor solubility can lead to slower reaction rates, incomplete reactions, and challenges in product purification.

Furthermore, understanding the solubility profile is crucial for developing efficient crystallization processes for the purification of this compound itself, ensuring high purity of the intermediate before it is used in the final stages of active pharmaceutical ingredient (API) synthesis.

Safety and Handling

This compound:

-

Hazards: May cause skin and eye irritation.[6]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.[6]

Organic Solvents:

Many organic solvents pose health risks, including flammability, toxicity, and environmental hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use. General precautions include:

-

Working in a fume hood to minimize inhalation exposure.

-

Using appropriate gloves to prevent skin contact.

-

Storing flammable solvents in approved safety cabinets.

-

Ensuring proper disposal of solvent waste according to institutional guidelines.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data remains to be extensively published, the theoretical principles and experimental protocols outlined herein provide researchers with the necessary tools to generate this critical information. A thorough understanding of the solubility of this key pharmaceutical intermediate is paramount for optimizing synthetic routes, ensuring product purity, and ultimately contributing to the efficient development of important medications like Pranlukast.

References

-

Determination and correlation of solubility of pranlukast hemihydrate in five organic solvents at different temperatures and its dissolution properties. (2025). ResearchGate. Retrieved from [Link]

-

4-(4-Phenylbutoxy) Benzoic Acid | Technical Specifications & Applications. (n.d.). Example Domain. Retrieved from [Link]

-

Solubility of pranlukast hemihydrate in various oils and surfactants at 30°C. (2018). ResearchGate. Retrieved from [Link]

-

4-(4-phenyl-1-butoxy)benzoic acid. (2024). ChemBK. Retrieved from [Link]

-

Cas 30131-16-9,this compound. (n.d.). LookChem. Retrieved from [Link]

-

Material safety data sheet of this compound. (n.d.). Example Domain. Retrieved from [Link]

-

solubility of pranlukast hemihydrate in various aqueous solutions containing hydrophilic polymers or surfactants. (n.d.). ResearchGate. Retrieved from [Link]

-

Pranlukast Intermediates In Drug Development. (2025). Example Domain. Retrieved from [Link]

-

Solubility comparison in ethyl acetate. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound | CAS#:30131-16-9. (n.d.). Chemsrc. Retrieved from [Link]

-

Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. (n.d.). Example Domain. Retrieved from [Link]

-

Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. (2012). ResearchGate. Retrieved from [Link]

-

EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION- COEFFICIENT OF BENZOIC. (2016). Example Domain. Retrieved from [Link]

-

p-Toluic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

4-Methoxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

-

4-Phenylbenzoic acid. (n.d.). ChemBK. Retrieved from [Link]

-

The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound (Pranlukast). (2024). ChemBK. Retrieved from [Link]

Sources

Unraveling the Molecular Trajectory of 4-(4-phenylbutoxy)benzoic Acid: A Technical Guide to its Presumed Mechanism of Action

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for 4-(4-phenylbutoxy)benzoic acid, a compound of interest for its potential therapeutic applications in metabolic and inflammatory disorders. Based on its structural resemblance to known therapeutic agents, we postulate that its primary mode of action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This document provides a comprehensive overview of the PPAR signaling pathway, the presumed interaction of this compound with these nuclear receptors, and a detailed experimental framework to rigorously validate this hypothesis. The protocols detailed herein are designed to provide a self-validating system for characterizing the compound's activity, from initial receptor engagement to downstream metabolic consequences.

Introduction: The Therapeutic Potential of this compound

This compound is a synthetic organic compound characterized by a benzoic acid moiety linked to a phenylbutoxy group.[][][3][4][5][6][7][8][9] While it has been identified as an impurity in the synthesis of the anti-asthmatic drug Pranlukast, its structural features suggest a distinct pharmacological profile.[][] Notably, the presence of a carboxylic acid head and a lipophilic tail is a hallmark of ligands for the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[10][11][12][13][14] This structural analogy forms the basis of our hypothesis that this compound functions as a PPAR agonist, with the potential to modulate lipid metabolism and inflammatory pathways.[15]

PPARs are critical regulators of energy homeostasis and are well-established therapeutic targets for metabolic diseases such as dyslipidemia and type 2 diabetes.[10][12][14][16][17] Agonists of PPARs, such as fibrates (PPARα) and thiazolidinediones (PPARγ), are in clinical use to manage these conditions.[11][12][13] Therefore, understanding the precise mechanism of action of this compound is paramount for its potential development as a novel therapeutic agent.

The Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[11][13][14] There are three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[14] These receptors function as sensors for fatty acids and their derivatives, thereby playing a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[12][18]

Upon activation by a ligand, such as a fatty acid or a synthetic agonist, the PPAR undergoes a conformational change. This allows it to heterodimerize with another nuclear receptor, the Retinoid X Receptor (RXR).[19] This PPAR-RXR heterodimer then binds to specific DNA sequences in the promoter regions of target genes, known as Peroxisome Proliferator Response Elements (PPREs).[20][21] This binding event recruits a complex of coactivator proteins, which ultimately leads to the initiation of gene transcription.[19]

The specific physiological effects of PPAR activation depend on the isotype involved:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[11][12][13] Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[18][22]

-

PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells).[12][13] Activation of PPARγ promotes lipid storage and improves insulin sensitivity.[14]

-

PPARδ (β): Ubiquitously expressed and involved in enhancing fatty acid metabolism and energy expenditure.[14][18]

The anti-inflammatory effects of PPAR agonists are mediated, in part, through the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[12][22]

Visualizing the PPAR Signaling Pathway

Caption: Hypothesized PPAR signaling pathway for this compound.

Experimental Validation of the Hypothesized Mechanism of Action

To rigorously test the hypothesis that this compound acts as a PPAR agonist, a series of well-defined experiments are necessary. This section outlines the key assays, from receptor engagement to cellular metabolic response, providing detailed protocols for their execution.

PPAR Activation Assessment using a Luciferase Reporter Assay

The initial and most direct method to determine if the compound activates PPARs is through a cell-based luciferase reporter assay.[23][24][25] This assay utilizes engineered cells that express a specific PPAR isotype (α, γ, or δ) and a luciferase reporter gene under the control of a PPRE-containing promoter.[21][23] An increase in luciferase activity upon treatment with the compound indicates PPAR activation.

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

-

Co-transfect the cells with two plasmids:

-

An expression vector for the full-length human PPARα, PPARγ, or PPARδ.

-

A reporter plasmid containing multiple copies of a PPRE sequence upstream of a luciferase gene (e.g., pGL4.35[9x-GAL4-UAS-luc2P]).[26]

-

-

A control transfection with an empty expression vector should be performed in parallel.

-

-

Compound Treatment:

-

After 24 hours of transfection, plate the cells into 96-well plates.

-

Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range would be from 1 nM to 100 µM.

-

Include positive controls for each PPAR isotype (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, and GW501516 for PPARδ). A vehicle control (e.g., DMSO) must also be included.

-

Treat the cells with the compound dilutions and controls for 18-24 hours.

-

-

Luciferase Activity Measurement:

-

Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[23]

-

Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

-

Data Analysis:

-

Plot the normalized luciferase activity against the compound concentration.

-

Determine the EC50 (half-maximal effective concentration) value for each PPAR isotype to quantify the compound's potency.

-

| PPAR Isotype | This compound EC50 (µM) | Positive Control EC50 (µM) | Fold Activation (at max concentration) |

| PPARα | To be determined | e.g., GW7647: ~0.001 | To be determined |

| PPARγ | To be determined | e.g., Rosiglitazone: ~0.05 | To be determined |

| PPARδ | To be determined | e.g., GW501516: ~0.001 | To be determined |

Visualizing the Luciferase Reporter Assay Workflow

Caption: Workflow for the PPAR Luciferase Reporter Assay.

Assessment of Downstream Gene Expression

A positive result in the reporter assay should be followed by an analysis of the expression of known PPAR target genes in a physiologically relevant cell line (e.g., HepG2 for liver-related effects or differentiated 3T3-L1 for adipocyte-related effects).

-

Cell Culture and Treatment:

-

Culture the chosen cell line to near confluence.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include vehicle and positive controls.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

qRT-PCR:

-

Perform qRT-PCR using primers specific for known PPAR target genes. Examples include:

-

PPARα targets: CPT1A, ACADL, CD36 (involved in fatty acid transport and oxidation).[26]

-

PPARγ targets: FABP4, LPL, ADIPOQ (involved in lipid storage and adipokine secretion).

-

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis:

-

Calculate the relative change in gene expression using the ΔΔCt method.

-

A dose-dependent increase in the expression of these target genes would provide strong evidence for PPAR activation by the compound.

-

Measurement of Fatty Acid Oxidation

Given the central role of PPARs in regulating lipid metabolism, a direct assessment of the compound's effect on fatty acid oxidation (FAO) is a crucial validation step.[27] This can be achieved through several methods, including the measurement of radiolabeled substrate conversion or oxygen consumption rates.

This assay measures the conversion of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) to acid-soluble metabolites (ASMs), which are products of β-oxidation.[28]

-

Cell Culture and Pre-incubation:

-

Culture cells with high oxidative capacity (e.g., primary hepatocytes, C2C12 myotubes) in a suitable format (e.g., 24-well plates).[29]

-

Pre-incubate the cells with this compound at various concentrations for a defined period to allow for changes in gene expression.

-

-

Fatty Acid Oxidation Reaction:

-

Prepare a reaction medium containing [¹⁴C]palmitate complexed to bovine serum albumin (BSA).

-

Add the reaction medium to the cells and incubate for 1-2 hours.

-

-

Separation and Quantification of ASMs:

-

Stop the reaction by adding perchloric acid.

-

Separate the aqueous phase (containing ASMs) from the lipid phase (containing un-metabolized [¹⁴C]palmitate) by centrifugation.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

-

Data Analysis:

-

An increase in the amount of [¹⁴C]-labeled ASMs in compound-treated cells compared to vehicle-treated cells indicates an enhancement of fatty acid oxidation.

-

| Compound Concentration (µM) | [¹⁴C]-ASM Production (DPM/mg protein) | Fold Change vs. Vehicle |

| Vehicle (0) | To be determined | 1.0 |

| 0.1 | To be determined | To be determined |

| 1 | To be determined | To be determined |

| 10 | To be determined | To be determined |

| Positive Control | To be determined | To be determined |

Visualizing the Fatty Acid Oxidation Assay Workflow

Caption: Workflow for the Radiometric Fatty Acid Oxidation Assay.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a Peroxisome Proliferator-Activated Receptor agonist. The experimental framework outlined in this technical guide provides a robust and logical pathway to validate this hypothesis. Successful demonstration of PPAR activation and subsequent modulation of fatty acid metabolism will pave the way for further preclinical development of this compound for metabolic and inflammatory diseases. Future studies should focus on in vivo efficacy in animal models of dyslipidemia and diabetes, as well as comprehensive pharmacokinetic and toxicological profiling.

References

- 3. lookchem.com [lookchem.com]

- 4. p-(4-phenylbutoxy)benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 30131-16-9 [amp.chemicalbook.com]

- 6. This compound | 30131-16-9 [sigmaaldrich.com]

- 7. This compound | 30131-16-9 [chemicalbook.com]

- 8. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 9. chembk.com [chembk.com]

- 10. PPAR agonist - Wikipedia [en.wikipedia.org]

- 11. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of lipid and lipoprotein metabolism by PPAR activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. korambiotech.com [korambiotech.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fatty acid oxidation assay protocol v1 [protocols.io]

An In-Depth Technical Guide to the Known and Potential Biological Activities of 4-(4-phenylbutoxy)benzoic acid

This technical guide provides a comprehensive overview of the known and hypothesized biological activities of 4-(4-phenylbutoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, potential mechanisms of action, and proposed experimental validation strategies for this compound.

Introduction

This compound is a carboxylic acid derivative with a distinct molecular architecture comprising a benzoic acid moiety linked to a phenylbutoxy tail.[1][2] While primarily documented in the scientific literature as a key intermediate in the synthesis of the potent leukotriene receptor antagonist, Pranlukast, its own biological activities remain a subject of scientific inquiry.[3][4][5] This guide will explore the most prominent and evidence-based hypothesized activity of this compound as a modulator of the leukotriene signaling pathway. Furthermore, we will discuss other plausible, yet less substantiated, biological roles based on its structural characteristics, including potential peroxisome proliferator-activated receptor (PPAR) agonism and lipid-lowering effects.

Part 1: The Primary Hypothesized Biological Activity: Leukotriene Receptor Antagonism

The most compelling hypothesis for the biological activity of this compound stems from its role as a direct precursor to Pranlukast, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[3][4][5][6] This section will dissect the rationale behind this hypothesis, explore the relevant signaling pathway, and propose a detailed experimental workflow for its validation.

The Leukotriene Signaling Pathway and its Role in Inflammation

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses.[6] The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor.[6] Activation of the CysLT1 receptor in various cell types, including smooth muscle cells and immune cells, triggers a cascade of downstream events leading to:

-

Bronchoconstriction

-

Increased vascular permeability and edema

-

Mucus hypersecretion

-

Eosinophil recruitment and activation

These pathological effects are hallmarks of inflammatory diseases such as asthma and allergic rhinitis.[6] Therefore, antagonism of the CysLT1 receptor is a validated therapeutic strategy for the management of these conditions.

Signaling Pathway of CysLT1 Receptor Activation

Caption: CysLT1 receptor signaling cascade.

Structure-Activity Relationship (SAR) of CysLT1 Receptor Antagonists

The molecular structure of this compound aligns well with the established pharmacophore for CysLT1 receptor antagonists.[7][8][9][10] Key structural features for potent CysLT1 antagonism include:

-

A Lipophilic Anchor: The phenylbutoxy group serves as a significant lipophilic moiety, which is crucial for anchoring the molecule within a hydrophobic pocket of the CysLT1 receptor.

-

A Central Unit: The benzene ring of the benzoic acid provides a rigid scaffold.

-

An Acidic Group: The carboxylic acid group is a key acidic feature that can interact with basic residues in the receptor's binding site, mimicking the carboxylate of the leukotriene structure.

Pharmacophore Model for CysLT1 Antagonists

Caption: Alignment of this compound with the CysLT1 antagonist pharmacophore.

Proposed Experimental Validation

To rigorously test the hypothesis of CysLT1 receptor antagonism, a multi-tiered experimental approach is recommended.

1.3.1 In Vitro Assays

-

Receptor Binding Assay:

-

Objective: To determine the binding affinity of this compound to the CysLT1 receptor.

-

Methodology:

-

Prepare cell membrane fractions from a cell line overexpressing the human CysLT1 receptor (e.g., HEK293-CysLT1).

-

Incubate the membrane fractions with a radiolabeled CysLT1 receptor ligand (e.g., [3H]-LTD4) in the presence of increasing concentrations of this compound.

-

As a positive control, use a known CysLT1 antagonist like Pranlukast.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

-

-

-

Functional Assay (Calcium Mobilization):

-

Objective: To assess the functional antagonist activity of the compound by measuring its ability to inhibit LTD4-induced intracellular calcium mobilization.

-

Methodology:

-

Load CysLT1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

-

Stimulate the cells with a known concentration of LTD4.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the dose-dependent inhibition of the LTD4-induced calcium signal by this compound and calculate the IC50 value.

-

-

1.3.2 In Vivo Models

-

LTD4-Induced Bronchoconstriction in Guinea Pigs:

-

Objective: To evaluate the in vivo efficacy of this compound in a model of airway hyperresponsiveness.

-

Methodology:

-

Anesthetize guinea pigs and measure baseline airway resistance.

-

Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intravenous injection).

-

After a defined pre-treatment period, challenge the animals with an intravenous infusion of LTD4.

-

Continuously monitor and record the changes in airway resistance.

-

Assess the ability of this compound to attenuate the LTD4-induced bronchoconstriction.

-

-

Experimental Workflow for CysLT1 Antagonism Validation

Caption: Proposed workflow for validating CysLT1 antagonist activity.

Part 2: Secondary Hypothesized Biological Activities

Based on the structural features of this compound, other biological activities can be postulated. These are more speculative and require foundational experimental evidence.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[11] The general pharmacophore of PPAR agonists consists of a carboxylic acid head group, a linker, and a hydrophobic tail, a pattern that is present in this compound.[11][12][13][14]

Proposed Experimental Validation:

-

PPAR Transactivation Assay:

-

Objective: To determine if this compound can activate PPARα, PPARγ, or PPARδ.

-

Methodology:

-

Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the ligand-binding domain of a PPAR isoform (fused to a GAL4 DNA-binding domain) and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

-

Treat the transfected cells with various concentrations of this compound.

-

Use known PPAR agonists (e.g., rosiglitazone for PPARγ) as positive controls.

-

Measure the reporter gene activity (luciferase luminescence).

-

An increase in reporter activity would indicate PPAR agonism.

-

-

Lipid-Lowering Effects

The potential for this compound to modulate lipid metabolism is another area of interest, partly due to the structural similarities with some lipid-lowering agents and the known role of PPARs in lipid homeostasis.

Proposed Experimental Validation:

-

In Vitro Adipocyte Differentiation Assay:

-

Objective: To assess the effect of the compound on adipogenesis, a process regulated by PPARγ.

-

Methodology:

-

Culture pre-adipocyte cells (e.g., 3T3-L1) in a differentiation medium.

-

Treat the cells with this compound at different concentrations.

-

After several days, stain the cells with Oil Red O to visualize lipid droplet accumulation.

-

Quantify the staining to determine the extent of adipocyte differentiation.

-

-

-

In Vivo Hyperlipidemia Model:

-

Objective: To investigate the effect of the compound on plasma lipid levels in a relevant animal model.

-

Methodology:

-

Induce hyperlipidemia in a suitable animal model (e.g., high-fat diet-fed mice or rats).

-

Administer this compound orally for a specified period.

-

Collect blood samples and measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

-

Compare the lipid profiles of the treated group with the vehicle-treated control group.

-

-

Conclusion

This compound presents a compelling profile for further investigation, primarily as a potential leukotriene receptor antagonist. Its well-documented role as a key intermediate in the synthesis of Pranlukast provides a strong rationale for this hypothesis. The structural alignment with the known pharmacophore for CysLT1 antagonists further strengthens this line of inquiry. The proposed experimental workflows in this guide offer a systematic approach to validate this primary hypothesis and to explore the more speculative, yet plausible, secondary activities related to PPAR agonism and lipid metabolism. The insights gained from such studies will be invaluable for the drug discovery and development community in unlocking the full therapeutic potential of this and related chemical scaffolds.

References

-

Pharmacophore-driven identification of PPARγ agonists from natural sources. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Structure−Activity Relationships of Carboxyflavones as Structurally Rigid CysLT1 (LTD4) Receptor Antagonists. (2002). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Cysteinyl-leukotriene type 1 receptor antagonists. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Structure−Activity Relationships of Carboxylated Chalcones: A Novel Series of CysLT1 (LTD4) Receptor Antagonists. (2002). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

-

Classification models and SAR analysis on CysLT1 receptor antagonists using machine learning algorithms. (n.d.). ProQuest. Retrieved from [Link]

-

(PDF) Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacophore modeling and parallel screening for PPAR ligands. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Pharmacophore structure of PPARγ agonists. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacophore for PPAR-gamma agonism. (n.d.). ResearchGate. Retrieved from [Link]

-

Cas 30131-16-9,this compound. (n.d.). LookChem. Retrieved from [Link]

- CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid. (n.d.). Google Patents.

-

Preparation method of 4-(4-phenylbutoxy) benzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

What is the mechanism of Pranlukast Hydrate? (2024). Patsnap Synapse. Retrieved from [Link]

-

Synthesis method of 4-(4-phenylbutoxy) benzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. (n.d.). PMC - NIH. Retrieved from [Link]

-

24709 PDFs - In Vivo Study and Benzoic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 4-(4-(Alkyl- and Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives as Non-steroidal Inhibitors of Steroid 5 -Reductase Isozymes 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of 4-(4-alkyl- and Phenylaminocarbonyl)benzoyl)benzoic acid derivatives as nonsteroidal inhibitors of steroid 5α-reductase isozymes 1 and 2. (n.d.). Faculty of Pharmacy. Retrieved from [Link]

-

Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. (2023). MDPI. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacophore-driven identification of PPARγ agonists from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

4-(4-phenylbutoxy)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-(4-phenylbutoxy)benzoic acid: Synthesis, Characterization, and Application in Pharmaceutical Development

Abstract

This compound stands as a pivotal chemical intermediate, most notably in the synthesis of the anti-asthmatic drug Pranlukast. Its molecular architecture, featuring a benzoic acid moiety linked to a phenylbutoxy chain, imparts specific chemical properties that are instrumental in its synthetic utility and potential biological relevance. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, its critical role as a starting material and potential impurity in active pharmaceutical ingredient (API) manufacturing, and broader applications.

Core Physicochemical & Structural Characteristics

This compound is a bifunctional organic molecule. The carboxylic acid group provides a reactive handle for amide bond formation, a common step in pharmaceutical synthesis, while the lipophilic 4-phenylbutoxy tail influences solubility and potential interactions with biological targets. Understanding these core properties is fundamental to its effective application.

The compound typically appears as a white to off-white crystalline powder.[1][2][3][4] Its poor solubility in water but good solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and chloroform is a direct consequence of its significant nonpolar character derived from the two phenyl rings and the butyl chain.[1][4][5]

Table 1: Key Identifiers and Physicochemical Properties

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₇H₁₈O₃ | [2][][7][][9][10] |

| Molecular Weight | 270.32 g/mol | [3][][][10][11] |

| CAS Number | 30131-16-9 | [2][][7][9][10][11] |

| IUPAC Name | This compound | [][] |

| Appearance | White to off-white crystalline powder/solid | [1][2][4] |

| Melting Point | 129 - 141 °C | [1][3][5][10][11] |

| Boiling Point | ~454 °C at 760 mmHg | [2][3][11] |

| Solubility | Insoluble in water; Soluble in Chloroform, DMSO, Methanol | [1][3][4][5] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound is a critical step in the supply chain for drugs like Pranlukast. The choice of synthetic route is driven by factors such as raw material cost, reaction yield, purity of the final product, and scalability for industrial production. Most common methods rely on forming the ether linkage, a robust and well-understood transformation in organic chemistry.

Preferred Synthetic Pathway: Williamson Ether Synthesis

A prevalent and logical approach involves the Williamson ether synthesis, which couples an alkoxide with an alkyl halide. In this context, the synthesis begins with an ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate or "methylparaben") and a suitably functionalized phenylbutane chain, such as 1-bromo-4-phenylbutane.

Causality Behind Experimental Choices:

-

Starting with an Ester: The carboxylic acid of 4-hydroxybenzoic acid is protected as an ester (e.g., methyl ester). This is a crucial decision to prevent the acidic proton from interfering with the basic conditions required for the ether synthesis. The phenoxide, formed by deprotonating the hydroxyl group, is a much better nucleophile than the corresponding carboxylate would be.

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often employed. It is strong enough to deprotonate the phenolic hydroxyl group to form the reactive phenoxide but not so strong that it would promote unwanted side reactions, such as hydrolysis of the ester.

-

Final Hydrolysis Step: Once the ether linkage is formed, the ester is easily hydrolyzed back to the carboxylic acid using a strong base like sodium hydroxide (NaOH), followed by acidic workup. This two-step approach (etherification then hydrolysis) provides a high-purity product and is generally high-yielding.

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, starting from methylparaben.

Step 1: Synthesis of Methyl 4-(4-phenylbutoxy)benzoate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromo-4-phenylbutane (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 5-8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.

-

Cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 2: Hydrolysis to this compound [10]

-

Dissolve the crude methyl 4-(4-phenylbutoxy)benzoate from the previous step in a mixture of methanol and water.

-

Add sodium hydroxide (NaOH, 2-3 eq) to the solution.

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring for the disappearance of the ester by TLC.[10]

-

After cooling, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of ~2 by slowly adding concentrated hydrochloric acid (HCl). A white solid will precipitate.[10]

-

Collect the solid by vacuum filtration, wash the filter cake thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the final product. Purity can be assessed by HPLC and melting point.[10]

Application in Pharmaceutical Manufacturing

Key Intermediate for Pranlukast

The primary industrial application of this compound is as a key starting material for Pranlukast, a leukotriene receptor antagonist used to treat asthma and allergic rhinitis.[][][12][13][14] The synthesis involves creating an amide bond between the carboxylic acid of this compound and the amino group of the benzopyran core of Pranlukast.

This acylation reaction is a cornerstone of this process. The carboxylic acid is typically activated first, for example, by converting it to an acyl chloride (e.g., using thionyl chloride), to make it highly reactive towards the amine.[3]

Caption: Final acylation step in the synthesis of Pranlukast.

A Critical Process Impurity

In the manufacturing of Pranlukast Hydrate, this compound is also recognized as a potential impurity.[][] This is significant from a regulatory and quality control perspective. Unreacted starting material can carry through the synthesis and crystallization steps into the final API. Regulatory bodies like the FDA and EMA require strict control over impurities in drug substances. Therefore, highly sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be developed and validated to detect and quantify any residual this compound in the final Pranlukast product to ensure it remains below established safety thresholds.

Broader Applications & Future Research

While its role in Pranlukast synthesis is well-established, the structural motifs of this compound suggest potential in other areas:

-

Materials Science : The rigid benzoic acid core combined with the flexible phenylbutoxy tail is characteristic of molecules used in the synthesis of liquid crystals and specialty polymers.[3][5][15]

-

Agrochemicals : Benzoic acid derivatives are common in herbicides and insecticides, making this compound a potential building block in that field.[1]

-

Drug Discovery : The structure could serve as a scaffold or lead compound for developing new therapeutics. Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties.[13][16] The phenylbutoxy group could be explored for its potential to modulate lipid regulation.[13]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |

| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338 | [2] |

-

Handling : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[5][] Storage under an inert atmosphere at 2-8 °C is recommended to maximize long-term stability.[5]

Conclusion

This compound is more than a simple organic compound; it is a validated and critical component in the production of essential medicines. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate for industrial-scale synthesis. For professionals in drug development, a thorough understanding of its synthesis, analytical profile, and role as both a key raw material and a potential impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.

References

-

This compound: Properties, Synthesis, and Applications - Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

This compound | CAS#:30131-16-9 - Chemsrc. [Link]

-

4-(4-phenyl-1-butoxy)benzoic acid - ChemBK. [Link]

-

Synthesis method of 4-(4-phenylbutoxy) benzoic acid - Eureka | Patsnap. [Link]

-

4-(4-Phenylbutoxy) Benzoic Acid | Technical Specifications & Applications - Xiamen AmoyChem Co., Ltd. [Link]

-

Cas 30131-16-9, this compound - LookChem. [Link]

-

Cas NO. 30131-16-9 this compound - Arborpharm. [Link]

-

Preparation method of 4-(4-phenylbutoxy) benzoic acid - Eureka | Patsnap. [Link]

-

p-(4-phenylbutoxy)benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

This compound API CAS# 30131-16-9 Producers - Pharmaoffer.com. [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives - Semantic Scholar. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 7. chemscene.com [chemscene.com]

- 9. This compound | 30131-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | 30131-16-9 [chemicalbook.com]

- 11. This compound | CAS#:30131-16-9 | Chemsrc [chemsrc.com]

- 12. Synthesis method of 4-(4-phenylbutoxy) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. Preparation method of 4-(4-phenylbutoxy) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 15. chembk.com [chembk.com]

- 16. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Safe Handling of 4-(4-phenylbutoxy)benzoic Acid for Research and Development

This document provides a comprehensive technical overview of the safe handling, storage, and disposal of 4-(4-phenylbutoxy)benzoic acid (CAS No. 30131-16-9). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from established safety data, toxicological information on structurally related compounds, and standard laboratory safety practices to ensure a self-validating system of operational safety.

Compound Identification and Physicochemical Properties

This compound is an aromatic carboxylic acid derivative.[1] Its structure, consisting of a benzoic acid moiety linked to a phenyl-substituted butyl chain via an ether bond, dictates its physical properties and reactivity.[1] Understanding these properties is the foundation of its safe handling.

It typically appears as a white to off-white crystalline solid or powder.[1][2][3] Like many aromatic carboxylic acids, it has limited solubility in water but is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2] This solubility profile is critical when choosing solvents for reactions, purification, and cleaning.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₃ | PubChem[4] |

| Molecular Weight | 270.32 g/mol | PubChem[4] |

| Appearance | White to off-white crystalline solid/powder | Guidechem[1], ChemBK[2], Sigma-Aldrich[3] |

| Melting Point | 137-141°C | BOC Sciences[5] |

| pKa | 4.47 ± 0.10 (Predicted) | Guidechem[1] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, chloroform, DMSO | Guidechem[1], ChemBK[2], BOC Sciences[5] |

Hazard Assessment and Toxicological Profile